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Abstract
This technical guide provides a comprehensive overview of the theoretical modeling of 4-

methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) receptor interactions. 4-MeO-MiPT is

a lesser-known psychedelic tryptamine that acts as a non-selective serotonin receptor agonist

and a serotonin reuptake inhibitor.[1] Understanding its interactions with various receptors is

crucial for elucidating its pharmacological profile and potential therapeutic applications. This

document summarizes the available quantitative data on its binding affinities and functional

activities, details relevant experimental methodologies, and visualizes the key signaling

pathways involved.

Introduction
4-Methoxy-N-methyl-N-isopropyltryptamine, or 4-MeO-MiPT, is a synthetic tryptamine first

described by David Repke and Alexander Shulgin in 1985.[1] It is the 4-methoxy analogue of

N-methyl-N-isopropyltryptamine (MiPT) and the O-methyl ether of 4-HO-MiPT.[1]

Pharmacologically, it is characterized by its activity at multiple serotonin (5-HT) receptors,

particularly the 5-HT2A receptor, which is the primary target for classic psychedelic

compounds.[1] Additionally, it exhibits significant affinity for the serotonin transporter (SERT),

suggesting a role as a serotonin reuptake inhibitor.[1] This dual mechanism of action may

contribute to its unique subjective effects, which are anecdotally reported to be milder than

those of its 4-hydroxy counterpart.[1]
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This guide aims to provide a detailed technical resource for researchers by consolidating the

current understanding of 4-MeO-MiPT's receptor pharmacology, with a focus on theoretical

modeling based on its known binding and functional parameters.

Quantitative Pharmacological Data
The interaction of 4-MeO-MiPT with key serotonin receptors and the serotonin transporter has

been characterized through various in vitro assays. The following tables summarize the

available quantitative data on its binding affinity (Ki) and functional potency (EC50) and efficacy

(Emax).

Target Binding Affinity (Ki, nM)

5-HT1A Receptor 347–731

5-HT2A Receptor 178

5-HT2C Receptor 510

Serotonin Transporter (SERT) 38

Source:[1]

Target
Functional Potency
(EC50, nM)

Maximal Efficacy
(Emax)

Assay Type

5-HT1A Receptor 1,490 99% -

5-HT2A Receptor 376 63%
Inositol Phosphate

Formation

5-HT2C Receptor 120 82%
Inositol Phosphate

Formation

Serotonin Transporter

(SERT)
53–57 (IC50) -

Serotonin Reuptake

Inhibition

Source:[1]

Experimental Protocols
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The quantitative data presented above are typically determined using standardized in vitro

pharmacological assays. The following sections detail the general methodologies for these key

experiments.

Radioligand Binding Assay
Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound

for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand

with a known affinity by the test compound.

Objective: To determine the inhibitory constant (Ki) of 4-MeO-MiPT at specific serotonin

receptors.

Materials:

Cell membranes expressing the target human serotonin receptor (e.g., 5-HT1A, 5-HT2A, 5-

HT2C) or the serotonin transporter (SERT).

A specific radioligand for each target (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-

HT2A, [3H]mesulergine for 5-HT2C, [3H]citalopram for SERT).

Test compound: 4-MeO-MiPT.

Incubation buffer.

Glass fiber filters.

Scintillation fluid.

Liquid scintillation counter.

Procedure:

Membrane Preparation: Thawed cell membranes are homogenized in a binding buffer.

Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed

concentration of the radioligand and varying concentrations of 4-MeO-MiPT. A set of wells

containing only the membrane and radioligand serves as the total binding control, while
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another set with an excess of a non-radiolabeled known ligand determines non-specific

binding.

Incubation: The plate is incubated to allow the binding to reach equilibrium.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating

the bound from the unbound radioligand.

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound

radioligand.

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the

radioactivity is measured using a liquid scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from

the total binding. The concentration of 4-MeO-MiPT that inhibits 50% of the specific binding

of the radioligand (IC50) is determined by non-linear regression analysis of the competition

curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays
Functional assays are used to determine the potency (EC50) and efficacy (Emax) of a

compound in activating a receptor and initiating a downstream signaling cascade. For Gq-

coupled receptors like 5-HT2A and 5-HT2C, calcium mobilization or inositol phosphate

accumulation assays are commonly used.

Objective: To determine the half-maximal effective concentration (EC50) and maximal efficacy

(Emax) of 4-MeO-MiPT at 5-HT2A and 5-HT2C receptors.

Method: Calcium Mobilization Assay

Materials:

A stable cell line expressing the human 5-HT2A or 5-HT2C receptor.

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay buffer.
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Test compound: 4-MeO-MiPT.

A known agonist as a positive control (e.g., serotonin).

A fluorescence plate reader.

Procedure:

Cell Plating: Cells are seeded into 96-well or 384-well plates and cultured to form a confluent

monolayer.

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, which will

fluoresce upon binding to intracellular calcium.

Compound Addition: Varying concentrations of 4-MeO-MiPT are added to the wells.

Signal Detection: The plate is placed in a fluorescence plate reader, and the fluorescence

intensity is measured over time to establish a baseline. The addition of the test compound

will trigger a change in fluorescence if it activates the receptor and causes an increase in

intracellular calcium.

Data Analysis: The peak fluorescence response is measured for each concentration of 4-
MeO-MiPT. The EC50 value is determined by plotting the response against the log of the

compound concentration and fitting the data to a sigmoidal dose-response curve. The Emax

is the maximum response produced by the compound, often expressed as a percentage of

the response to a reference full agonist.

Signaling Pathways and Visualizations
The primary psychedelic effects of tryptamines are mediated through the activation of the 5-

HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals

through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). However, it can

also engage other signaling pathways, such as the β-arrestin pathway, which can lead to

different cellular outcomes.

5-HT2A Receptor Gq Signaling Pathway
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The canonical signaling pathway for the 5-HT2A receptor involves the activation of the Gq

alpha subunit, which in turn activates phospholipase C (PLC). PLC then cleaves

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic

reticulum, triggering the release of intracellular calcium stores. DAG, along with the increased

intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various

downstream targets, leading to a cellular response.

Cell Membrane

Cytoplasm

4-MeO-MiPT 5-HT2A ReceptorBinds to Gq/11 ProteinActivates Phospholipase C
(PLC)

Activates PIP2Cleaves

Inositol Trisphosphate
(IP3)

Diacylglycerol
(DAG)

Endoplasmic Reticulum
(ER)

Binds to receptor on

Protein Kinase C
(PKC)

Ca²⁺Releases
Activates

Cellular ResponseLeads to

Click to download full resolution via product page

Caption: Canonical 5-HT2A receptor Gq signaling pathway.

5-HT2A Receptor β-Arrestin Signaling Pathway
In addition to G-protein coupling, agonist binding to the 5-HT2A receptor can also lead to the

recruitment of β-arrestin proteins. This process is initially involved in receptor desensitization

and internalization. However, β-arrestin can also act as a scaffold for other signaling proteins,

initiating a distinct wave of cellular signaling that is independent of G-protein activation. This

can lead to the activation of pathways such as the mitogen-activated protein kinase (MAPK)

cascade.
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Caption: 5-HT2A receptor β-arrestin recruitment and signaling.

Computational Modeling
As of the date of this publication, there is a notable absence of publicly available computational

docking or molecular dynamics simulation studies specifically focused on 4-MeO-MiPT. While

research on related tryptamines such as 5-MeO-DMT has utilized these techniques to explore

binding poses and interactions within the serotonin receptor binding pockets, similar in-silico

modeling for 4-MeO-MiPT has not been reported in the scientific literature. Such studies would

be invaluable for providing a more detailed, atomistic understanding of its receptor interactions

and for guiding the design of novel analogues with tailored pharmacological profiles.

Conclusion
The pharmacological profile of 4-MeO-MiPT is characterized by its activity as a non-selective

agonist at several serotonin receptors and as a potent inhibitor of the serotonin transporter. Its

interaction with the 5-HT2A receptor is of particular interest due to the role of this receptor in

mediating psychedelic effects. The quantitative data on its binding affinities and functional

potencies provide a foundation for theoretical modeling of its interactions. Understanding the

engagement of different signaling pathways, such as the Gq and β-arrestin pathways, will be

crucial in further dissecting its unique pharmacological properties. Future research, including

computational modeling and more detailed in vitro and in vivo studies, is needed to fully

elucidate the molecular mechanisms underlying the effects of 4-MeO-MiPT and to explore its

potential therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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